molecular formula C24H30ClN7O B11033781 1-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-cyclohexylurea

1-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-cyclohexylurea

Cat. No.: B11033781
M. Wt: 468.0 g/mol
InChI Key: AIDAOUVMDSTHCU-UHFFFAOYSA-N
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Description

N-{(E)-1-{[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]AMINO}-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-N’-CYCLOHEXYLUREA is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of an indole ring, a pyrimidine ring, and a cyclohexylurea moiety. Such compounds are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(E)-1-{[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]AMINO}-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-N’-CYCLOHEXYLUREA typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Indole Derivative: Starting with a suitable indole precursor, chlorination can be achieved using reagents like thionyl chloride or phosphorus oxychloride.

    Alkylation: The chlorinated indole can be alkylated with an appropriate ethylamine derivative under basic conditions.

    Pyrimidine Coupling: The resulting intermediate can be coupled with a 4,6-dimethyl-2-pyrimidinylamine derivative using coupling agents like EDCI or DCC.

    Urea Formation: Finally, the cyclohexylurea moiety can be introduced through a reaction with cyclohexyl isocyanate or a similar reagent.

Industrial Production Methods

Industrial production of such compounds may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-{(E)-1-{[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]AMINO}-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-N’-CYCLOHEXYLUREA can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of the compound can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C).

    Substitution: The chloro group on the indole ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: m-CPBA, H2O2

    Reduction: Pd/C, H2 gas

    Substitution: Nucleophiles (amines, thiols), base (NaOH, K2CO3)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole N-oxides, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{(E)-1-{[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]AMINO}-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-N’-CYCLOHEXYLUREA depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary based on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-{(E)-1-{[2-(5-BROMO-1H-INDOL-3-YL)ETHYL]AMINO}-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-N’-CYCLOHEXYLUREA
  • N-{(E)-1-{[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]AMINO}-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-N’-CYCLOHEXYLUREA

Uniqueness

The uniqueness of N-{(E)-1-{[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]AMINO}-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYLIDENE}-N’-CYCLOHEXYLUREA lies in its specific substitution pattern and the combination of functional groups, which can impart unique biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C24H30ClN7O

Molecular Weight

468.0 g/mol

IUPAC Name

1-[N'-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-3-cyclohexylurea

InChI

InChI=1S/C24H30ClN7O/c1-15-12-16(2)29-23(28-15)31-22(32-24(33)30-19-6-4-3-5-7-19)26-11-10-17-14-27-21-9-8-18(25)13-20(17)21/h8-9,12-14,19,27H,3-7,10-11H2,1-2H3,(H3,26,28,29,30,31,32,33)

InChI Key

AIDAOUVMDSTHCU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)Cl)NC(=O)NC4CCCCC4)C

Origin of Product

United States

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